molecular formula C10H8ClF3O B8228964 3-[3-(Trifluoromethyl)phenyl]propanoyl chloride

3-[3-(Trifluoromethyl)phenyl]propanoyl chloride

Cat. No.: B8228964
M. Wt: 236.62 g/mol
InChI Key: NLHBDZQPZJLAKQ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]propanoyl chloride is an organic compound with the molecular formula C10H8ClF3O and a molecular weight of 236.62 g/mol . It is a derivative of propanoyl chloride, where the phenyl ring is substituted with a trifluoromethyl group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]propanoyl chloride typically involves the reaction of 3-(Trifluoromethyl)benzene with propanoyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]propanoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenylpropanoic acid

Uniqueness

3-[3-(Trifluoromethyl)phenyl]propanoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c11-9(15)5-4-7-2-1-3-8(6-7)10(12,13)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBDZQPZJLAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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